molecular formula C9H17BF4N2 B1270760 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 402846-78-0

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No. B1270760
M. Wt: 240.05 g/mol
InChI Key: VCAIYEJBOWHUGP-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is a task-specific ionic liquid . It can be used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor .


Synthesis Analysis

Thermal gravimetric analysis (TGA) has been used to determine the kinetics of decomposition for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate . The effects of contaminants on the decomposition temperatures have also been identified .


Molecular Structure Analysis

The empirical formula of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is C9H17BF4N2 . It has a molecular weight of 240.05 .


Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate can be used as a solvent in various reactions. For instance, it can be used when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor . It can also form an efficient system for the Negishi cross-coupling reaction between aryl zinc halides and aryl iodides .


Physical And Chemical Properties Analysis

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is a clear pale yellow oily liquid . It has a density of 1.198 g/mL at 20 °C .

Scientific Research Applications

Physicochemical Properties

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has been studied for its unique physicochemical properties. It has been used in the analysis of volumetric, transport properties, and refractive index . These properties make it useful in the fields of energy materials and catalysis .

Ionic Liquid Gel Polymer Electrolyte

This compound has been used in the development of ionic liquid gel polymer electrolytes (ILGPEs). ILGPEs are promising electrolytes for use in electrochemical devices . The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has been found to facilitate fast conduction and reduce the crystallinity and glass transition temperature of the polymer, enhancing the ionic conductivity of the samples .

Working Fluid in Absorption Heat Pumps

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has been used as a working fluid along with 2,2,2-trifluoroethanol in absorption heat pumps or chillers .

Preparation of NH4TiOF3 Mesocrystals

This compound has been used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, which are converted into TiO2 based nanostructures .

Component of Graphene Nanoribbon and Cobalt Phthalocyanine Based Nanocomposites

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate can be used as a component of graphene nanoribbon and cobalt phthalocyanine based nanocomposites modified electrode, which is applicable in the determination of pesticide fenobucarb in vegetables .

Solvent for Lipase-Catalyzed Transesterification

This compound can be used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor .

Negishi Cross-Coupling Reaction

The [bdmim]BF4/toluene biphasic solvent forms an efficient system for the Negishi cross-coupling reaction between aryl zinc halides and aryl iodides .

Safety And Hazards

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is classified as a combustible liquid . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate can be used as a component of graphene nanoribbon and cobalt phthalocyanine based nanocomposites modified electrode, which is applicable in the determination of pesticide fenobucarb in vegetables . This suggests potential future applications in the field of electrochemistry and environmental analysis.

properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.BF4/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)5/h7-8H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAIYEJBOWHUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047909
Record name 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

CAS RN

402846-78-0
Record name 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Itoh, Y Nishimura, N Ouchi, S Hayase - Journal of Molecular Catalysis B …, 2003 - Elsevier
1-Butyl-2, 3-dimethylimidazolium tetrafluoroborate ([bdmim] BF4) was found to be an excellent solvent to realize a lipase-recycling system using vinyl acetate as acyl donor. No accumulation of an acetaldehyde oligomer was observed in this solvent system and it was possible to use the lipase repeatedly 10 times while still maintaining perfect enantioselectivity and high reactivity.
Number of citations: 128 www.sciencedirect.com

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